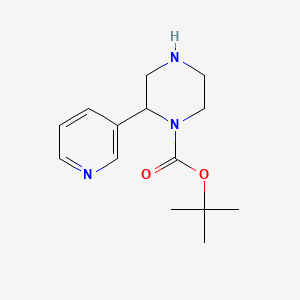

Tert-butyl 2-(pyridin-3-YL)piperazine-1-carboxylate

Description

Tert-butyl 2-(pyridin-3-yl)piperazine-1-carboxylate is an organic compound that belongs to the class of piperazine derivatives. Piperazine derivatives are known for their wide range of biological activities and are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals .

Properties

IUPAC Name |

tert-butyl 2-pyridin-3-ylpiperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21N3O2/c1-14(2,3)19-13(18)17-8-7-16-10-12(17)11-5-4-6-15-9-11/h4-6,9,12,16H,7-8,10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDONIWOICGSFTP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCNCC1C2=CN=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-(pyridin-3-yl)piperazine-1-carboxylate typically involves the reaction of 2-(pyridin-3-yl)piperazine with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction conditions include maintaining the temperature at around 0°C to room temperature and stirring the mixture for several hours until the reaction is complete .

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(pyridin-3-yl)piperazine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: Reduction reactions can lead to the formation of secondary amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary amines .

Scientific Research Applications

Tert-butyl 2-(pyridin-3-yl)piperazine-1-carboxylate has several scientific research applications, including:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-(pyridin-3-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

- Tert-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate

- Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate

- Tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate

Uniqueness

Tert-butyl 2-(pyridin-3-yl)piperazine-1-carboxylate is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of the pyridin-3-yl group and the tert-butyl ester moiety allows for specific interactions with biological targets, making it a valuable compound in various research and industrial applications .

Biological Activity

Tert-butyl 2-(pyridin-3-YL)piperazine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article synthesizes available research findings, including biological assays, structure-activity relationships (SAR), and case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound has the molecular formula and features a piperazine ring substituted with a pyridine moiety. Its structure contributes to its interaction with various biological targets, influencing its pharmacological profile.

Anticancer Activity

Recent studies have demonstrated that derivatives of piperazine compounds exhibit notable anticancer properties. For example, compounds structurally similar to this compound have been evaluated for their cytotoxic effects against several cancer cell lines:

| Compound | Cell Line | IC (µM) | Mechanism of Action |

|---|---|---|---|

| 5a | MCF-7 | 0.48 | Apoptosis induction |

| 5b | HCT-116 | 0.78 | Cell cycle arrest |

| 5c | U-937 | 1.17 | Caspase activation |

These results indicate that modifications to the piperazine structure can enhance cytotoxicity, suggesting a potential pathway for developing more effective anticancer agents .

Antimicrobial Activity

The compound's antimicrobial properties have also been explored, particularly against Mycobacterium tuberculosis. A high-throughput screening of related compounds indicated that certain analogs showed promising Minimum Inhibitory Concentration (MIC) values:

| Compound | Target Bacteria | MIC (µM) |

|---|---|---|

| 4PP-1 | M. tuberculosis | 6.3 |

| 4PP-2 | M. tuberculosis mutant | 2.0 |

These findings suggest that structural modifications can lead to enhanced activity against resistant strains of bacteria .

Structure-Activity Relationship (SAR)

The efficacy of this compound can be attributed to specific structural components:

- Pyridine Substitution : The presence of the pyridine ring is crucial for binding affinity to biological targets.

- Alkyl Groups : The tert-butyl group enhances lipophilicity, aiding in membrane penetration.

- Piperazine Core : Variations in the piperazine structure can significantly alter biological activity, as seen when comparing different derivatives .

Case Studies and Research Findings

Several studies have focused on the biological activity of piperazine derivatives, revealing insights into their mechanisms:

-

Apoptosis Induction in Cancer Cells : Flow cytometry assays demonstrated that certain derivatives induce apoptosis through caspase activation pathways, specifically in breast cancer cell lines such as MCF-7 and MDA-MB-231.

"The compounds exhibited a dose-dependent increase in apoptosis markers, indicating their potential as therapeutic agents" .

-

Antitubercular Activity : Research highlighted the ability of specific analogs to target MmpL3 in Mycobacterium tuberculosis, showcasing their potential as novel antitubercular agents.

"The prioritization of compounds targeting MmpL3 suggests a promising avenue for drug development against resistant strains" .

Q & A

Q. What are the common synthetic routes for synthesizing tert-butyl 2-(pyridin-3-yl)piperazine-1-carboxylate?

The compound is typically synthesized via palladium-catalyzed cross-coupling reactions. For example, Suzuki-Miyaura coupling between tert-butyl piperazine-1-carboxylate derivatives and pyridin-3-ylboronic acids is widely used. Key steps include Boc protection of the piperazine nitrogen, reaction with halogenated pyridine derivatives (e.g., 3-bromopyridine), and optimization of reaction conditions (e.g., Pd(PPh₃)₄ catalyst, Na₂CO₃ base, and 1,4-dioxane at 110°C for 12 hours) . Purification often involves silica gel chromatography with hexane/ethyl acetate gradients.

Q. Which characterization techniques are critical for confirming the compound's structure?

- X-ray crystallography : SHELX programs (e.g., SHELXL) are used for structural refinement, particularly for resolving bond angles and torsion angles .

- NMR spectroscopy : ¹H and ¹³C NMR verify regioselectivity and Boc-group integrity. For example, tert-butyl protons appear as singlets at ~1.46 ppm in CDCl₃ .

- Mass spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., [M+H]+ at m/z 372.2) .

Q. How are impurities or byproducts managed during synthesis?

Side reactions (e.g., incomplete Boc deprotection or cross-coupling) are minimized using anhydrous solvents, controlled stoichiometry, and inert atmospheres. Byproducts are removed via column chromatography (e.g., hexane/EtOAC gradients) or recrystallization .

Advanced Research Questions

Q. How can reaction yields in palladium-catalyzed coupling steps be optimized?

- Catalyst selection : Pd(PPh₃)₄ or Pd(OAc)₂ with ligands like XPhos improve turnover .

- Microwave irradiation : Reduces reaction time (e.g., 3 hours at 100°C vs. 12 hours under reflux) .

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility of boronic acid intermediates .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data?

- Multi-technique validation : Cross-validate NMR/IR with X-ray diffraction data to confirm stereochemistry.

- DFT calculations : Predict and compare theoretical vs. experimental bond lengths/angles (e.g., using Gaussian or ORCA software) .

- Dynamic NMR : Resolve conformational flexibility in solution (e.g., piperazine ring puckering) .

Q. How is this compound utilized in structure-activity relationship (SAR) studies?

The compound serves as a scaffold for drug discovery. For example:

- CDK4/6 inhibitors : Derivatives like tert-butyl 4-(6-((8-cyclopentyl-5-methyl-7-oxo-6-(pyridin-3-yl)-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazine-1-carboxylate are synthesized to study kinase inhibition. Bioactivity is assessed via IC₅₀ assays and docking simulations .

- Prolyl-hydroxylase inhibitors : Modifications at the pyridinyl or piperazine positions improve binding affinity to hypoxia-inducible factor (HIF) targets .

Q. What challenges arise in assessing the compound's biological activity?

- Metabolic stability : The Boc group may hydrolyze in vivo, requiring prodrug strategies .

- Off-target effects : Selectivity is evaluated using panels of related enzymes/receptors (e.g., GPCR screening) .

- Solubility : Log P values (~2.5) suggest moderate hydrophobicity, necessitating formulation with cyclodextrins or PEGylation .

Q. How is computational modeling applied to design derivatives?

- Molecular docking : AutoDock or Schrödinger Suite predicts interactions with targets like CDK4/6 or prolyl-hydroxylases .

- Pharmacophore mapping : Identifies critical hydrogen-bond acceptors (e.g., pyridine nitrogen) and hydrophobic regions (tert-butyl group) .

- ADMET prediction : Tools like SwissADME assess permeability, CYP450 interactions, and toxicity .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.